molecular formula C16H9N5O2S B11415821 11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11415821
M. Wt: 335.3 g/mol
InChI Key: DULBTBILWNLUJS-UHFFFAOYSA-N
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Description

11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound featuring a unique arrangement of thiazole and triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then integrated into the triazatricyclo structure through a series of condensation and cyclization reactions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart is its unique combination of thiazole and triazatricyclo structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C16H9N5O2S

Molecular Weight

335.3 g/mol

IUPAC Name

11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C16H9N5O2S/c1-9-3-2-5-20-12(9)19-13-11(15(20)23)7-10(8-17)14(22)21(13)16-18-4-6-24-16/h2-7H,1H3

InChI Key

DULBTBILWNLUJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=NC=CS4)C#N

Origin of Product

United States

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